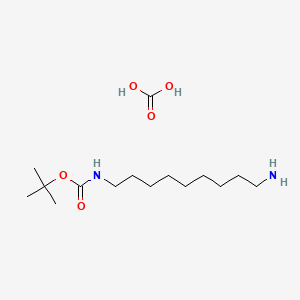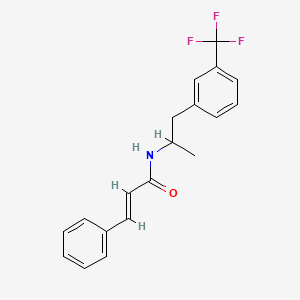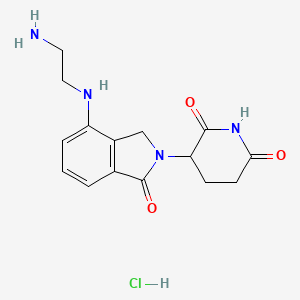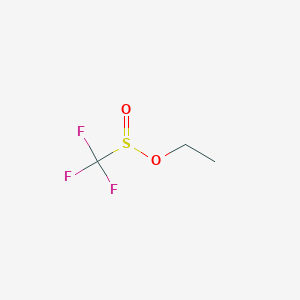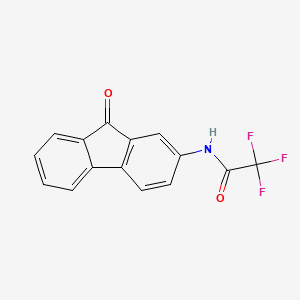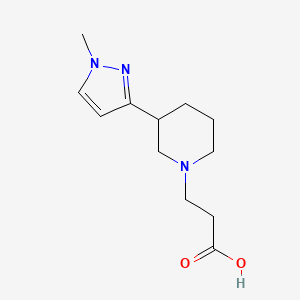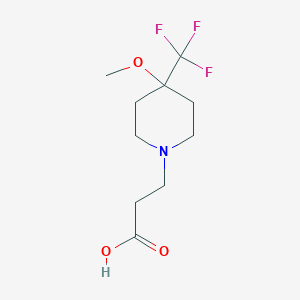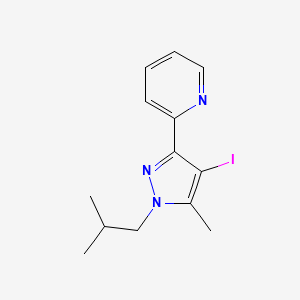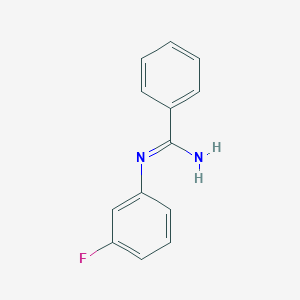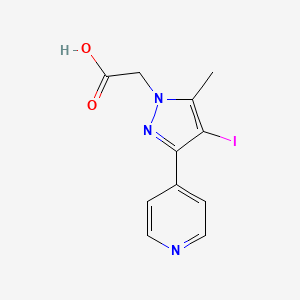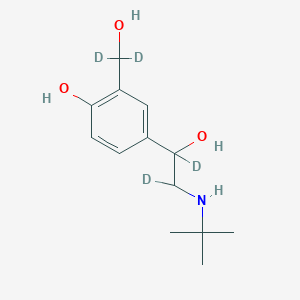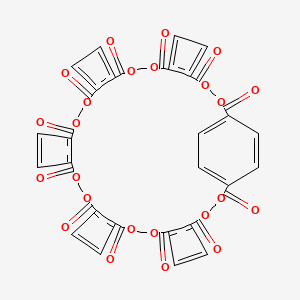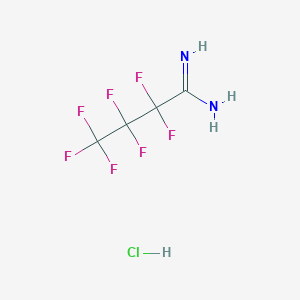
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride typically involves the reaction of heptafluorobutylamine with appropriate reagents under controlled conditions. One common method includes the reaction of heptafluorobutylamine with an amidating agent in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of fluorinated polymers and materials.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is unique due to its specific structure and the presence of an amidamide group, which imparts distinct reactivity and stability compared to other similar fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical properties are required.
Propiedades
Número CAS |
2358-53-4 |
|---|---|
Fórmula molecular |
C4H4ClF7N2 |
Peso molecular |
248.53 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H3F7N2.ClH/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H3,12,13);1H |
Clave InChI |
GYIZIJJIBAVXMW-UHFFFAOYSA-N |
SMILES canónico |
C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


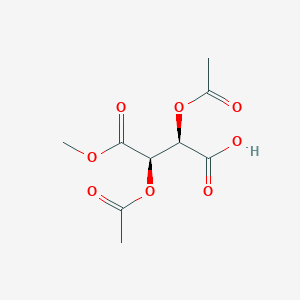
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
